

# Desethylbilastine: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: Desethylbilastine

Cat. No.: B15330403

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## Introduction

**Desethylbilastine**, also identified as Bilastine Impurity C, is a molecule of significant interest in the pharmaceutical landscape, particularly in the context of the second-generation antihistamine, bilastine. This technical guide provides a detailed summary of its chemical identifiers, the challenges in its experimental characterization, and its relationship to the parent compound, bilastine. While extensive experimental data on **Desethylbilastine** is not readily available in public-domain literature, this document consolidates the existing information and provides a theoretical framework for its study.

## Chemical Identifiers and Properties

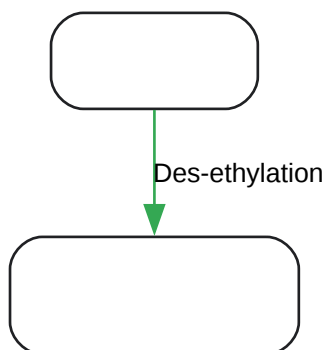
**Desethylbilastine** is structurally analogous to bilastine, with the key difference being the absence of an ethyl group on the ethoxyethyl side chain, which is replaced by a hydroxyl group. This modification results in a distinct chemical entity with its own set of identifiers. A commercial source refers to this compound as Bilastine Impurity C.<sup>[1]</sup>

The table below summarizes the key chemical identifiers for **Desethylbilastine**, derived from its inferred structure and available data.

| Identifier        | Value   | Source   |
|-------------------|---|----------|
| Common Name       | Desethylbilastine; Bilastine Impurity C   | [1]      |
| IUPAC Name        | 2-(4-(2-(4-(1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid | Inferred |
| CAS Number        | Not Available   | [1]      |
| Molecular Formula | C26H33N3O3  | [1]      |
| Molecular Weight  | 435.57 g/mol  | [1]      |
| SMILES String     | CC(C)(C(=O)O)c1ccc(CCN2CCC(c3nc4ccccc4n3CCO)CC2)cc1   | Inferred |

## Relationship to Bilastine

**Desethylbilastine** is a potential metabolite or impurity of bilastine. The structural relationship and transformation from bilastine to **Desethylbilastine** are depicted in the following diagram.



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**Fig. 1:** Chemical transformation of Bilastine to **Desethylbilastine**.

## Experimental Data and Methodologies

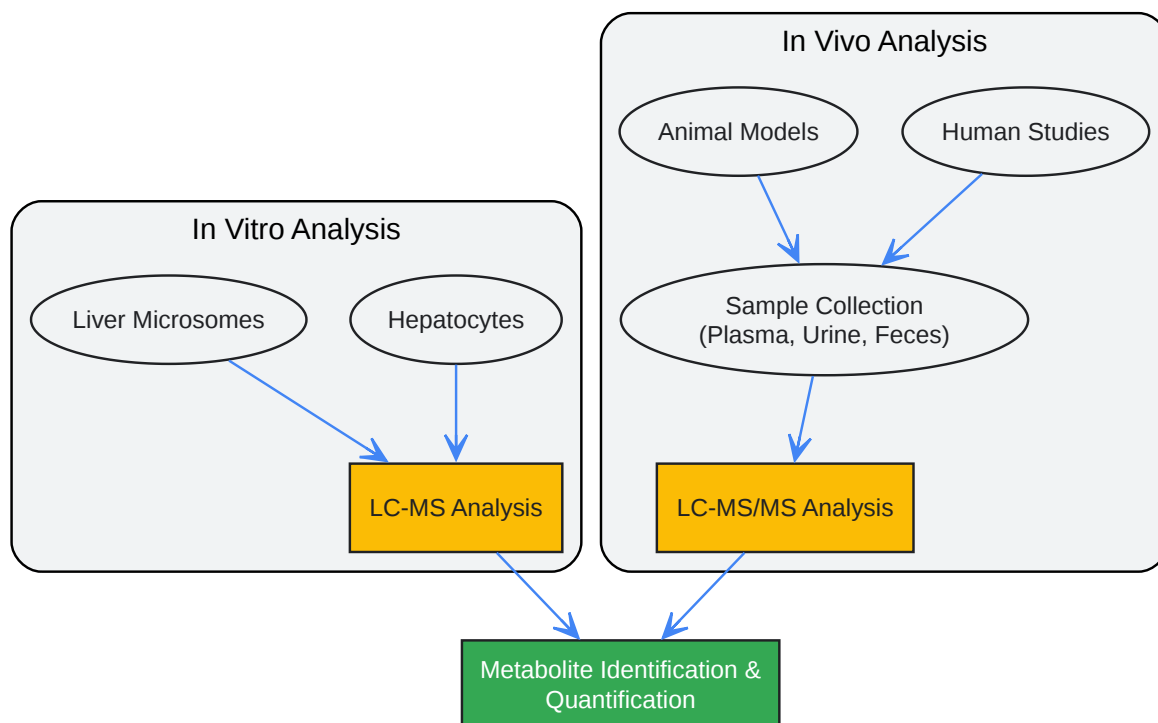
Extensive searches of scientific literature and chemical databases did not yield specific experimental protocols or quantitative data for **Desethylbilastine**. The general consensus from preclinical investigations is that bilastine undergoes minimal metabolism in humans and various animal species.<sup>[2][3][4]</sup> Studies have shown that bilastine is primarily excreted unchanged.<sup>[5]</sup>

In vitro experiments with human liver microsomes and cryopreserved human hepatocytes have demonstrated that bilastine shows very low levels of metabolism.<sup>[6]</sup> This lack of significant biotransformation likely explains the absence of a dedicated CAS number and the scarcity of research focused on its metabolites, including **Desethylbilastine**.

The methodologies employed in the preclinical evaluation of bilastine metabolism would be the standard approach to identify and quantify potential metabolites like **Desethylbilastine**. These typically include:

- **In Vitro Metabolism Studies:** Incubation of the parent drug with liver microsomes or hepatocytes from different species (including human) to identify potential metabolic pathways. Analysis is commonly performed using liquid chromatography-mass spectrometry (LC-MS).
- **In Vivo Metabolism Studies:** Administration of the drug to animal models and/or human volunteers, followed by the collection of plasma, urine, and feces. These samples are then analyzed by LC-MS/MS to identify and quantify the parent drug and any metabolites.
- **Radiolabeling Studies:** Use of a radiolabeled version of the drug (e.g., with <sup>14</sup>C) to trace the disposition and metabolic fate of the compound throughout the body.

The logical workflow for investigating a potential metabolite like **Desethylbilastine** is outlined below.



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**Fig. 2:** Experimental workflow for metabolite identification.

## Conclusion

**Desethylbilastine** remains a compound of interest primarily due to its structural relationship with the widely used antihistamine, bilastine. While it has been identified as a potential impurity, the current body of scientific evidence suggests that it is not a significant metabolite of bilastine in humans. The lack of an assigned CAS number and the absence of detailed experimental data in the public domain underscore its minor role in the overall pharmacokinetic profile of bilastine. For researchers and drug development professionals, the provided chemical identifiers and the outlined experimental approaches offer a foundational understanding for any future investigation into this molecule. Further studies would be required to fully characterize its physicochemical properties and pharmacological activity.

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